molecular formula C7H3BrClNO B8137393 5-Bromo-2-chloro-4-hydroxybenzonitrile

5-Bromo-2-chloro-4-hydroxybenzonitrile

Cat. No.: B8137393
M. Wt: 232.46 g/mol
InChI Key: AQMYRNXNGGGEJC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrClNO. It is characterized by the presence of a bromine atom, a chlorine atom, a hydroxyl group, and a nitrile group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 2-chloro-4-hydroxybenzonitrile using bromine in the presence of a suitable catalyst.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromine and chlorine under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to an amine, producing 5-bromo-2-chloro-4-hydroxybenzylamine.

  • Substitution: Substitution reactions can occur at the bromine or chlorine positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-Bromo-2-chloro-4-hydroxybenzoic acid

  • Reduction: 5-Bromo-2-chloro-4-hydroxybenzylamine

  • Substitution: Various halogenated derivatives

Scientific Research Applications

5-Bromo-2-chloro-4-hydroxybenzonitrile is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and other biological targets.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-4-hydroxybenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • 2-Chloro-4-hydroxybenzonitrile

  • 5-Bromo-2-hydroxybenzonitrile

  • 4-Bromo-2-chlorobenzonitrile

Uniqueness: 5-Bromo-2-chloro-4-hydroxybenzonitrile is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can lead to different reactivity and applications compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-2-chloro-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMYRNXNGGGEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-4-hydroxybenzonitrile (compound 86, 10.0 g, 65.1 mmol) in acetonitrile (200 mL) was added triflic acid (10.0 mL, 71.6 mmol) and NBS (16.2 g, 91.2 mmol) at −30° C. The solution was allowed to warm up to room temperature and stirred overnight prior to quenching with saturated sodium bisulfite. The mixture was diluted with water and extracted with EtOAc. The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuo. The crude residue was purified by column chromatography (5-40% EtOAc/hexanes) to yield title compound (9.80 g, 65%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
compound 86
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-4-hydroxybenzonitrile (10 g, 65.1 mmol) in CH3CN (200 mL) was added CF3SO3H (6.33 g, 71.6 mmol) and NBS (16.2 g, 94.1 mmol) at −30° C. After being stirred for 18 hours at room temperature, the mixture was quenched with aq. saturated NaHSO4 solution and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography to afford the product 37 (10.5 g, 66%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.33 g
Type
reactant
Reaction Step One
Name
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 2-chloro-4-hydroxybenzonitrile (1, 10 g, 65 mmol) in acetonitrile (200 mL) at −30° C. was added dropwise trifluoromethanesulfonic acid (10 mL, 71 mmol). The solution was stirred for 10 min at −30° C., before adding of N-bromosuccinimide (16.2 g, 91 mmol). After 18 h stirring at ambient temperature, the solution was quenched with aqueous saturated sodium hydrogen carbonate. The organic layer was extracted with ethyl acetate two times, washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting crude residue was purified on a Biotage® purification apparatus (silica gel, 5 to 40% ethyl acetate in hexanes gradient) to yield the title compound (13 g, 56 mmol, 86%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods V

Procedure details

To a solution of 2-chloro-4-hydroxybenzonitrile (10.0 g, 65.11 mmol, Apollo Scientific) in MeCN (200 mL) was added triflic acid (6.32 mL, 71.62 mmol, Spectrochem) and NBS (13.90 g, 78.13 mmol, Spectrochem) at −30° C. The reaction mixture was allowed to warm to RT and stirred for 15 h. The reaction mixture was quenched with saturated aqueous NaHSO3 solution (500 mL) and extracted with ethyl acetate (2×1000 mL). The combined organic layers were washed with water (500 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude compound which was purified by column chromatography (silica gel 100-200 mesh and 0-6% EtOAc in hexane) to obtain 5-bromo-2-chloro-4-hydroxybenzonitrile (7.0 g, 46.2%) as white solid. m/z (ESI) 230.0 (M−H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.32 mL
Type
reactant
Reaction Step One
Name
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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